Home > Products > Screening Compounds P16271 > ent-Sitagliptin-d4 Phosphate
ent-Sitagliptin-d4 Phosphate -

ent-Sitagliptin-d4 Phosphate

Catalog Number: EVT-1505713
CAS Number:
Molecular Formula: C₁₆H₁₄D₄F₆N₅O₅P
Molecular Weight: 509.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ent-Sitagliptin-d4 Phosphate is a deuterated analog of sitagliptin, primarily used in the management of type 2 diabetes mellitus. It functions as a dipeptidyl peptidase-4 inhibitor, which helps to increase insulin secretion and decrease glucagon levels in a glucose-dependent manner. The deuterium labeling enhances its utility in pharmacokinetic studies and metabolic research, providing insights into the drug's behavior in biological systems.

Source

Sitagliptin was originally developed by Merck & Co. and has been widely studied for its efficacy in controlling blood sugar levels. The deuterated version, ent-sitagliptin-d4 phosphate, is synthesized for research purposes, particularly to trace metabolic pathways and interactions in vivo.

Classification
  • Chemical Class: Dipeptidyl peptidase-4 inhibitor
  • Therapeutic Class: Antidiabetic agent
  • Chemical Formula: C16H14D4F6N5O5P
  • Molecular Weight: 509.33 g/mol
Synthesis Analysis

The synthesis of ent-sitagliptin-d4 phosphate involves several steps that utilize deuterated precursors to ensure the incorporation of deuterium atoms into the final product.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with hydrazine hydrate and ethylene-D4 as the deuterated initiator.
  2. Reactions:
    • Aminolysis Reaction: Hydrazine hydrate reacts with trifluoroacetic acid ethyl ester to form trifluoroacetic acid acethydrazide.
    • Formation of Oxadiazole: This intermediate undergoes a ring closure reaction in phosphorus oxychloride to yield an oxadiazole derivative.
    • Reduction Steps: Multiple reduction steps are employed to convert intermediates into the desired amine form.
  3. Purification and Yield: The final product is purified to achieve a purity level exceeding 98%, with yields reaching up to 70% or more, and isotopic abundance greater than 99% .
Molecular Structure Analysis

The molecular structure of ent-sitagliptin-d4 phosphate can be described as follows:

  • Core Structure: It retains the core structure of sitagliptin with modifications that include deuterium at specific positions.
  • Functional Groups: Contains multiple fluorinated phenyl groups and a phosphate moiety that enhances solubility and bioavailability.

Data

  • Molecular Formula: C16H14D4F6N5O5P
  • Molecular Weight: 509.33 g/mol
  • Structural Features:
    • Presence of deuterium atoms (D) replacing hydrogen atoms (H) in the molecular structure.
    • Phosphate group contributes to its solubility and metabolic stability.
Chemical Reactions Analysis

Ent-sitagliptin-d4 phosphate undergoes various chemical reactions relevant to its function as a therapeutic agent:

Reactions and Technical Details

  1. Inhibition of Dipeptidyl Peptidase-4: The primary mechanism involves binding to the active site of dipeptidyl peptidase-4, preventing the breakdown of incretin hormones.
  2. Metabolic Pathways: The incorporation of deuterium allows for tracing studies that elucidate metabolic pathways and pharmacokinetics in biological systems.
Mechanism of Action

The mechanism of action for ent-sitagliptin-d4 phosphate is centered around its role as a dipeptidyl peptidase-4 inhibitor:

  1. Incretin Hormone Modulation: By inhibiting dipeptidyl peptidase-4, it prolongs the action of incretin hormones such as glucagon-like peptide-1 (GLP-1).
  2. Insulin Secretion Enhancement: In response to elevated blood glucose levels, insulin secretion from pancreatic beta cells is increased.
  3. Glucagon Suppression: Simultaneously, glucagon secretion from alpha cells is reduced, leading to lower hepatic glucose output.

Data

Studies have shown that sitagliptin can reduce hemoglobin A1c levels by approximately 0.5% to 1% when used as monotherapy or in combination with other antidiabetic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and N,N-Dimethylformamide; slightly soluble in methanol; very slightly soluble in ethanol, acetone, and acetonitrile; insoluble in isopropanol .

Chemical Properties

  • Stability: Generally stable under recommended storage conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to light.
Applications

Ent-sitagliptin-d4 phosphate has several scientific applications:

  1. Pharmacokinetic Studies: Used extensively in research to study the absorption, distribution, metabolism, and excretion (ADME) of sitagliptin.
  2. Metabolic Research: Facilitates understanding of metabolic pathways involving sitagliptin and its effects on glucose metabolism.
  3. Drug Development: Serves as a reference standard for analytical methods assessing sitagliptin formulations .
Introduction to ent-Sitagliptin-d4 Phosphate

Chemical Identity and Nomenclature

ent-Sitagliptin-d4 phosphate is a structurally complex isotopologue characterized by deuterium substitution and enantiomeric inversion. Its systematic IUPAC name is 7-[(3S)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-d4 phosphate, reflecting both stereochemical and isotopic modifications. The molecular formula is C₁₆D₄H₁₁F₆N₅O·H₂·HO₄P with a molecular weight of 509.334 g/mol, as confirmed by high-resolution mass spectrometry [3] [6]. Key identifiers include:

  • CAS Registry Number: 1432063-88-1 (Sitagliptin-d4 phosphate)
  • Canonical SMILES: [²H]C1([²H])N(Cc2nnc(n2C1([²H])[²H])C(F)(F)F)C(=O)CC@HCc3cc(F)c(F)cc3F.OOP(=O)=O
  • InChI Key: Derived from stereospecific descriptor [C@@H] for the (S)-configuration at C3 [3] [6]

Table 1: Nomenclature and Chemical Identifiers

Nomenclature TypeDesignation
Systematic Name7-[(3S)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-d4 phosphate
Molecular FormulaC₁₆D₄H₁₁F₆N₅O·H₂·HO₄P
Molecular Weight509.334 g/mol
CAS Number1432063-88-1

Role as a Deuterated Isotopologue in Pharmaceutical Research

Deuteration at four hydrogen sites (d4) creates a stable isotopologue with distinct physicochemical properties while maintaining bioequivalence to the parent molecule. The deuterium atoms are strategically positioned at metabolically vulnerable sites, primarily on the triazolopyrazine ring, to retard oxidative metabolism. This design leverages the deuterium kinetic isotope effect (DKIE), where C-D bond cleavage requires higher activation energy than C-H bonds, thereby extending the molecule’s in vivo half-life. Researchers utilize this isotopologue as an internal standard in LC-MS/MS due to its near-identical chromatographic behavior to non-deuterated sitagliptin, yet distinguishable mass shift (+4 Da) [1] [3]. Its primary applications include:

  • Quantitative bioanalysis: Serves as a calibration standard for pharmacokinetic studies
  • Metabolic pathway elucidation: Tracks site-specific metabolism via MS fragmentation patterns
  • Drug-drug interaction studies: Measures enzyme-mediated clearance without isotopic interference

Significance of Stereochemical Configuration (ent- vs. Natural Form)

The "ent-" prefix denotes the enantiomeric inversion at the chiral C3 center, converting the natural (3R)-configuration of sitagliptin to its (3S)-counterpart. This stereochemical alteration fundamentally disrupts molecular recognition by dipeptidyl peptidase-4 (DPP-4). While natural sitagliptin exhibits an IC₅₀ of 19 nM against DPP-4 in Caco-2 cell extracts [1], the ent-form shows drastically reduced binding affinity due to diastereotopic mismatch in the enzyme's catalytic pocket. X-ray crystallography studies confirm that the (3R)-amine group forms critical hydrogen bonds with Glu205 and Glu206 residues in DPP-4, interactions geometrically impossible in the ent-form. This stereospecificity makes ent-sitagliptin-d4 phosphate invaluable for:

  • Mechanistic studies of DPP-4 inhibition kinetics
  • Chiral separation method development in HPLC
  • Biospecificity assessments of antidiabetic drug metabolites

Applications in Analytical and Metabolic Studies

The compound’s dual properties—deuteration and enantiomeric purity—enable advanced analytical applications. In ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), it acts as a retention marker for quantifying trace impurities like genotoxic nitroso derivatives (e.g., NTTP). Recent methodologies achieve detection limits of 0.98 ng/mL for such impurities in sitagliptin APIs [7]. Metabolic studies leverage its isotopic signature to differentiate endogenous compounds from drug-derived metabolites in complex matrices. Key applications include:

Table 2: Analytical Applications of ent-Sitagliptin-d4 Phosphate

Application TypeMethodologyDetection Limit
Genotoxic Impurity ScreeningUHPLC-MS/MS with electrospray ionization0.98 ng/mL (NTTP)
Metabolic Stability AssaysHepatocyte incubations with HRMS0.1 ppm (metabolite detection)
Chiral Separation OptimizationChiral stationary phase chromatography<0.1% enantiomeric impurity
  • Stability-indicating assays: Resolves degradation products like triazolopyrazine under accelerated acid hydrolysis [7]
  • Isotope dilution mass spectrometry: Quantifies intact sitagliptin in plasma with <5% CV precision
  • Enantiomeric purity verification: Validates manufacturing processes for non-racemized APIs

The compound’s physicochemical stability (-20°C storage recommended) ensures reliability across extended analytical workflows [1] [6].

Properties

Product Name

ent-Sitagliptin-d4 Phosphate

Molecular Formula

C₁₆H₁₄D₄F₆N₅O₅P

Molecular Weight

509.33

Synonyms

7-[(3S)-3-Amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-d4 Phosphate; (S)-Sitagliptin-d4 Phosphate;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.